

Technical Guide: Spectroscopic Profiling of (4-Bromophenyl)(thiophen-3-yl)methanol

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Compound of Interest

Compound Name: (4-Bromophenyl)(thiophen-3-yl)methanol

Cat. No.: B8757506

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Introduction & Structural Context

The diarylmethanol moiety serves as a critical pharmacophore in drug discovery. The specific hybrid of a 4-bromophenyl group and a thiophen-3-yl ring creates a unique electronic environment. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura), while the thiophene ring introduces bioisosteric properties distinct from a standard biphenyl system.

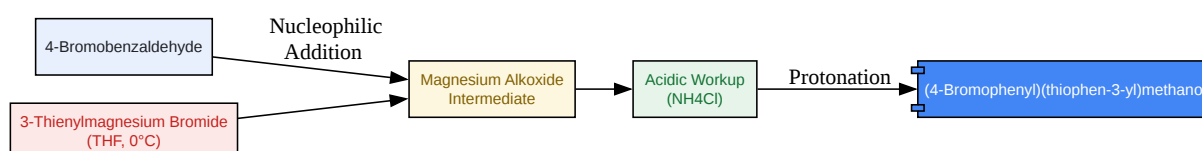
Compound Identity

- IUPAC Name: **(4-Bromophenyl)(thiophen-3-yl)methanol**^[1]
- CAS Number: 944696-30-4^[1]
- Molecular Formula: C₁₁H₉BrOS^[1]
- Molecular Weight: 269.16 g/mol (based on Br)

Synthesis Pathway (Context for Impurities)

To accurately interpret spectra, one must understand the synthetic origin. The most robust route involves a Grignard addition, which dictates potential impurities (e.g., unreacted aldehyde, homocoupled byproducts).

Workflow Diagram



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Figure 1: Grignard synthesis pathway. Key impurities may include 4-bromobenzaldehyde (starting material) or bis(thiophen-3-yl) species.

Spectroscopic Data Analysis

A. Mass Spectrometry (EI-MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the unique isotopic signature of bromine.

Diagnostic Criteria:

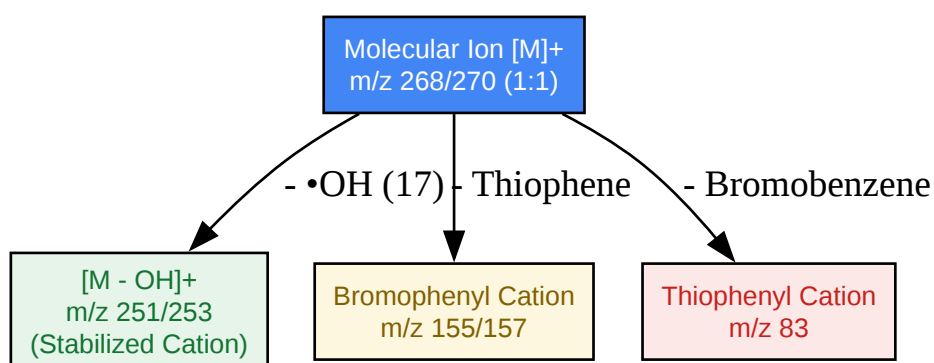
- Molecular Ion Cluster (): The presence of one bromine atom results in a characteristic 1:1 intensity ratio between the (Br) and ()

Br) peaks.[2]

- Base Peak: Often generated by the loss of the hydroxyl group or the thiophene ring to form a stabilized carbocation.

Ion ()	Assignment	Relative Intensity	Mechanistic Origin
268 / 270		~20-30%	Molecular ion (1:1 ratio confirms Br).
251 / 253		High	Loss of hydroxyl radical; formation of resonance-stabilized diaryl cation.
189 / 191		Medium	Loss of thiophene ring; retention of bromophenyl cation.
155 / 157		Medium	Bromophenyl cation fragment.
83		Variable	Thiophenyl cation (thiophene ring fragment).

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

B. Proton NMR (¹H NMR)

The

¹H NMR spectrum (typically in CDCl₃)

) is characterized by a distinct chiral methine proton and two distinct aromatic systems.

Anticipated Chemical Shifts (

, ppm, 400 MHz, CDCl₃)

):

Signal ()	Multiplicity	Integration	Assignment	Structural Insight
7.46 – 7.42	Doublet (Hz)	2H	Ar-H (Phenyl)	Protons ortho to Bromine (deshielded).
7.30 – 7.26	Multiplet	1H	Ar-H (Thiophene)	H-2 of thiophene (adjacent to Sulfur).
7.25 – 7.22	Doublet (Hz)	2H	Ar-H (Phenyl)	Protons ortho to the methanol group.
7.18 – 7.15	Multiplet	1H	Ar-H (Thiophene)	H-5 of thiophene.
6.98 – 6.95	Multiplet	1H	Ar-H (Thiophene)	H-4 of thiophene.
5.85 – 5.95	Singlet (or broad d)	1H	CH-OH	Benzylic methine. Diagnostic for secondary alcohol.
2.40 – 2.80	Broad Singlet	1H	-OH	Hydroxyl proton (shift varies with concentration).

Interpretation Notes:

- Phenyl Ring: Look for the classic AA'BB' system of the para-substituted benzene. The doublet at ~7.45 ppm is lower field due to the electronegativity of Bromine.
- Thiophene Ring: The 3-substituted thiophene pattern is complex. H-2 (between S and substituent) is typically the most deshielded thiophene proton.

C. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional groups and purity (absence of carbonyl starting material).

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Note
3200 – 3450	O-H Stretch	Alcohol	Broad band; indicates H-bonding.
3050 – 3100	C-H Stretch	Aromatic/Heteroaromatic	Weak, sharp peaks above 3000.
1590, 1480	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene/thiophene rings.
1010 – 1070	C-O Stretch	Secondary Alcohol	Strong band.
600 – 700	C-Br Stretch	Halo-arene	Characteristic fingerprint region band.

Experimental Protocol: Synthesis & Characterization

Standard Operating Procedure (SOP) for validation.

Reagents

- 4-Bromobenzaldehyde (1.0 equiv)
- 3-Thienylmagnesium bromide (1.2 equiv, 0.5 M in THF)
- Tetrahydrofuran (anhydrous)
- Ammonium chloride (sat. aq.)

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 4-bromobenzaldehyde (500 mg, 2.7 mmol) and dissolve in 10 mL anhydrous THF.
- Addition: Cool the solution to 0°C (ice bath). Add 3-thienylmagnesium bromide (6.5 mL, 3.24 mmol) dropwise over 15 minutes. The solution typically turns yellow/amber.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes).
 - Checkpoint: Product

will be lower than the aldehyde (~0.3 vs ~0.6).
- Quench: Slowly add 10 mL saturated NH

Cl solution.
- Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry

over Na

SO

, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (SiO

, gradient 10%

20% EtOAc/Hexanes) to yield the pure alcohol as a white/off-white solid.

References

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